Methyl 5-cyano-2-fluoronicotinate

説明

Synthesis Analysis

A simple, low-cost five-step synthesis of 5-FC starting from chloroacetamide is reported . The previously unknown key intermediate (Z)-2-cyano-2-fluoroethenolate is obtained through a Claisen-type condensation from fluoroacetonitrile .Molecular Structure Analysis

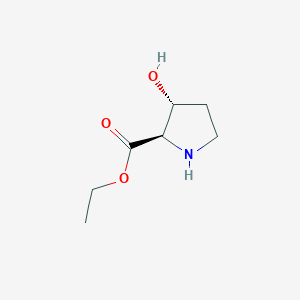

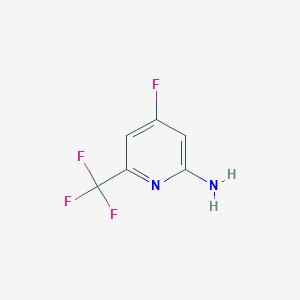

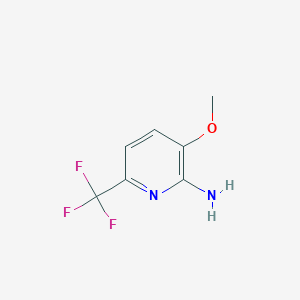

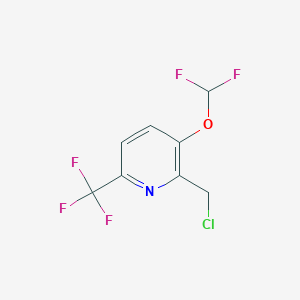

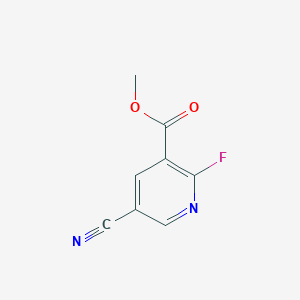

The molecule contains a total of 18 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The molecule contains a total of 18 atoms. There are 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Fluorine atom .Physical And Chemical Properties Analysis

The molecular weight of the compound is 180.14 g/mol . It has a topological polar surface area of 63 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .科学的研究の応用

Separation and Determination Techniques

One of the applications of Methyl 5-cyano-2-fluoronicotinate is in separation and determination methodologies. Hu Bao-xiang (2005) discussed the separation of 5-Fluoronicotinic acid and ethyl 5-fluoronicotinate in a mixture using a solution composed of methyl alcohol and KH_2PO_4 water solution (Hu Bao-xiang, 2005).

Synthesis and Quantitation in Pharmaceutical Products

Another significant application is in the synthesis and quantitation of genotoxic impurities in pharmaceutical products. A study by Krishna Katta et al. (2017) discussed the synthesis of a genotoxic impurity and developed a UPLC method to quantify it in Escitalopram Oxalate (Krishna Katta et al., 2017).

Synthesis of Pharmaceutical Intermediates

Xin Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, highlighting a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination process (Xin Wang et al., 2006).

Herbicidal Activity

A study by Yuxiu Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates and evaluated their herbicidal activities, showing significant herbicidal activities in post-emergence treatment (Yuxiu Liu et al., 2005).

Tautomerism in Chemical Synthesis

Research by T. Kulikowski and D. Shugar (1979) explored the methylation and tautomerism of 1-substituted 5-fluorocytosines, providing insights into the chemical synthesis processes and the mutagenic effects of these compounds (T. Kulikowski & D. Shugar, 1979).

Inhibition of DNA Methyltransferases

Christine Champion et al. (2010) studied the inhibition of C5 DNA Methyltransferases by Zebularine, providing insights into the role of 5-fluorodeoxycytidine and its effects on DNA binding and methylation (Christine Champion et al., 2010).

Safety And Hazards

特性

IUPAC Name |

methyl 5-cyano-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTVQWXLTYREBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-2-fluoronicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。